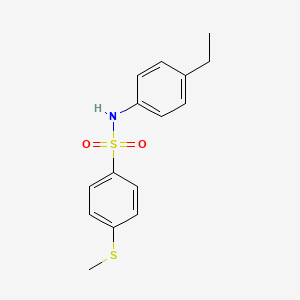
N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is known to inhibit RAC1, a member of the Rho GTPase family, which plays a crucial role in cell migration, proliferation, and survival.
Mécanisme D'action
N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide inhibits RAC1 by binding to its effector domain, which prevents the activation of downstream signaling pathways that are involved in cell migration, proliferation, and survival. RAC1 is known to interact with various proteins, including PAK1, NADPH oxidase, and PI3K, which play crucial roles in cancer progression, cardiovascular disease, and inflammatory disorders.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide inhibits cell migration and invasion, induces apoptosis, and reduces tumor growth. In cardiovascular disease, N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide reduces the formation of atherosclerotic plaques and improves endothelial function. In inflammatory disorders, N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide reduces inflammation and prevents tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high specificity for RAC1 and does not affect other members of the Rho GTPase family. However, N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide has several potential future directions for research. One area of research is to investigate the therapeutic potential of N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide in combination with other drugs for the treatment of cancer, cardiovascular disease, and inflammatory disorders. Another area of research is to develop more potent and selective inhibitors of RAC1 that can be used as potential therapeutics. Furthermore, the development of RAC1 inhibitors that can be delivered specifically to tumor cells could improve the efficacy and reduce the toxicity of cancer treatments.
Méthodes De Synthèse
The synthesis of N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide involves the reaction of 4-ethylphenylamine with 4-chloro-3-nitrobenzenesulfonamide, followed by reduction with tin and hydrochloric acid to yield the intermediate 4-ethylphenyl-4-amino-benzenesulfonamide. The intermediate is then reacted with methylthioacetic acid to give the final product, N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. Several studies have shown that N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide inhibits RAC1, which plays a crucial role in cancer cell migration and invasion. In addition, N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide has been shown to reduce the formation of atherosclerotic plaques in animal models of cardiovascular disease. Furthermore, N-(4-ethylphenyl)-4-(methylthio)benzenesulfonamide has been found to have anti-inflammatory effects in models of inflammatory bowel disease and rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c1-3-12-4-6-13(7-5-12)16-20(17,18)15-10-8-14(19-2)9-11-15/h4-11,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVULAGZZHYTSSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-4-methylsulfanylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5853065.png)
![methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate](/img/structure/B5853068.png)

![1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5853090.png)
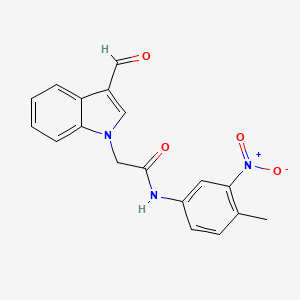
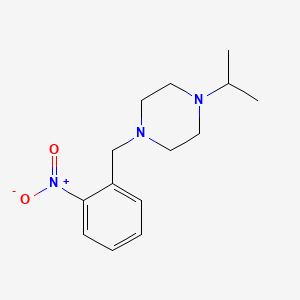
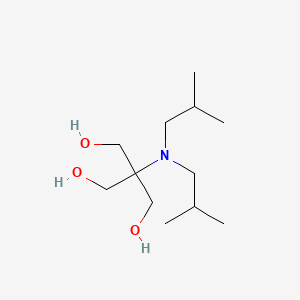
![1-[(2-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5853108.png)

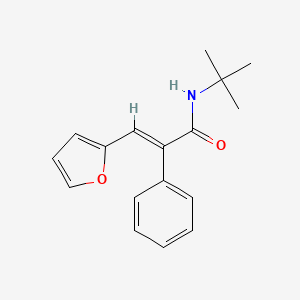
![3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5853134.png)
![3-(2-methoxy-1-naphthyl)-N'-[1-(1-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5853137.png)

